Cemdisiran - 1639264-46-2

Cemdisiran

Catalog Number: EVT-12552180
CAS Number: 1639264-46-2
Molecular Formula: C78H140N11O34P
Molecular Weight: 1807.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cemdisiran is under investigation in clinical trial NCT03841448 (A Study of Cemdisiran in Adults With Immunoglobulin a Nephropathy (Igan)).
Cemdisiran is a proprietary formulation composed of small-interfering RNAs (siRNAs) directed against terminal complement component 5 (C5) of the complement pathway conjugated to a N-acetylgalactosamine (GalNAc) ligand, which has potential use in the treatment of complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH). Upon subcutaneous administration of cemdisiran, the GalNAc ligand moiety specifically binds to and is taken up by the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes. Inside the cell, the siRNAs bind to C5 mRNAs, which results in the inhibition of both the translation and expression of the C5 protein. This lowers plasma C5 levels, prevents C5 cleavage into pro-inflammatory components and blocks complement-mediated hemolysis. C5, a complement pathway protein, is expressed at high levels by the liver.
Overview

Cemdisiran is an investigational therapeutic compound classified as a small-interfering ribonucleic acid (siRNA). It specifically targets the complement component C5, which plays a crucial role in the complement system—a part of the immune response. By inhibiting C5 synthesis, cemdisiran aims to treat various complement-mediated diseases, including atypical hemolytic-uremic syndrome and paroxysmal nocturnal hemoglobinuria. Developed by Alnylam Pharmaceuticals, this compound utilizes a novel delivery technology that enhances its efficacy and safety profile.

Source and Classification

Cemdisiran is classified under RNA interference therapeutics, specifically targeting the C5 component within the complement pathway. It is chemically modified to improve stability and delivery efficiency, allowing for subcutaneous administration. The compound is part of a broader category of RNA-based therapies that leverage the natural RNA interference mechanism to modulate gene expression and protein synthesis in cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of cemdisiran involves several key steps:

  1. Chemical Modification: The siRNA structure is chemically modified to enhance its stability and reduce off-target effects. The sense strand consists of 21 nucleotides, while the antisense strand contains 25 nucleotides.
  2. Conjugation with N-acetylgalactosamine: The 3′-end of the sense strand is conjugated to a tri-antennary N-acetylgalactosamine moiety. This modification facilitates targeted delivery to hepatocytes, where most complement proteins are synthesized .
  3. Purification: Post-synthesis, cemdisiran undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and to confirm the integrity of the siRNA .
Molecular Structure Analysis

Structure and Data

Cemdisiran's molecular structure features a double-stranded configuration typical of siRNAs. The specific arrangement includes:

  • Sense Strand: 21 nucleotides long.
  • Antisense Strand: 25 nucleotides long.
  • Conjugated Moiety: The tri-antennary N-acetylgalactosamine enhances hepatic uptake.

The structural modifications improve its pharmacokinetic properties, allowing for effective gene silencing in target cells .

Chemical Reactions Analysis

Reactions and Technical Details

Cemdisiran operates through a series of biochemical reactions:

  1. Binding to RISC: Once inside the cell, cemdisiran is incorporated into the RNA-induced silencing complex (RISC), where it guides the complex to complementary messenger RNA (mRNA) sequences.
  2. mRNA Cleavage: The RISC complex cleaves the targeted mRNA, preventing translation into protein. This mechanism effectively reduces levels of the C5 protein in circulation.
  3. Inhibition of Complement Activation: By decreasing C5 synthesis, cemdisiran inhibits downstream complement activation pathways, which are implicated in various pathological conditions .
Mechanism of Action

Process and Data

Cemdisiran's mechanism involves several steps:

  1. Administration: Administered subcutaneously, it enters the bloodstream.
  2. Targeting Hepatocytes: The N-acetylgalactosamine moiety directs cemdisiran specifically to liver cells.
  3. Gene Silencing: Upon entering hepatocytes, cemdisiran binds to RISC and facilitates the degradation of C5 mRNA, leading to decreased production of C5 protein.
  4. Clinical Outcomes: This reduction in C5 levels translates into therapeutic effects for patients suffering from complement-mediated diseases, as evidenced by clinical trials demonstrating improved hematologic responses and renal function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cemdisiran exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 13 kDa.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Enhanced stability due to chemical modifications; retains activity over extended periods.

These properties facilitate its use as a therapeutic agent with a favorable pharmacokinetic profile .

Applications

Scientific Uses

Cemdisiran is primarily being investigated for its potential applications in treating:

  • Atypical Hemolytic-Uremic Syndrome: A rare genetic disorder characterized by abnormal blood clotting and kidney failure.
  • Paroxysmal Nocturnal Hemoglobinuria: A disease that leads to destruction of red blood cells due to complement activation.

Clinical trials have shown promising results regarding its safety, tolerability, and efficacy in reducing disease symptoms related to these conditions . As research continues, there may be opportunities for broader applications in other complement-mediated diseases.

Properties

CAS Number

1639264-46-2

Product Name

Cemdisiran

IUPAC Name

[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate

Molecular Formula

C78H140N11O34P

Molecular Weight

1807.0 g/mol

InChI

InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1

InChI Key

LQRNAUZEMLGYOX-LZVIIAQDSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.